E3 Ligase Ligand-linker Conjugate 62

PROTAC E3 ligase linker design

Researchers sourcing CRBN-recruiting PROTAC building blocks often face inconsistent degradation efficiency due to generic linker architectures. Conjugate 62 is a pre-assembled, heterobifunctional ligand-linker block combining a thalidomide-derived cereblon ligand with a constrained, non-linear oxycyclobutyl-piperidine linker terminated with a Boc-protected amine handle. Its rigid geometry governs ternary complex formation and cellular permeability in ways that flexible PEG or alkyl linkers cannot replicate. • Enables rapid modular PROTAC library synthesis via amine deprotection and direct conjugation to target-protein ligands. • Distinct from Conjugate 18 and VHL-based conjugates; linker rigidity is critical for potency optimization (linker variation alone can shift IC50 from low nM to >200 μM). • Available in standard pack sizes (10-250 mg, 1 g, bulk custom) with immediate stock and custom synthesis options.

Molecular Formula C28H36N4O7
Molecular Weight 540.6 g/mol
Cat. No. B12381272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 62
Molecular FormulaC28H36N4O7
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-11-9-16(10-12-31)30(4)17-13-19(14-17)38-18-5-6-20-21(15-18)26(36)32(25(20)35)22-7-8-23(33)29-24(22)34/h5-6,15-17,19,22H,7-14H2,1-4H3,(H,29,33,34)
InChIKeyHFEWIYGRNALLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is E3 Ligase Ligand-linker Conjugate 62? Structure, Mechanism, and Role in PROTAC Synthesis


E3 Ligase Ligand-linker Conjugate 62 is a synthetic, heterobifunctional building block designed for the modular assembly of Proteolysis Targeting Chimeras (PROTACs) . The compound comprises a thalidomide-derived ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase, covalently attached to a flexible chemical linker terminated with a functional handle for conjugation to a target-protein ligand . Its molecular formula is C28H36N4O7, with a molecular weight of 540.6 g/mol . This conjugate serves as a foundational precursor for constructing PROTAC degraders, facilitating the formation of a ternary complex that induces ubiquitination and proteasomal degradation of specific proteins .

E3 Ligase Ligand-linker Conjugate 62: Why Generic Substitution in PROTAC Assembly is Not Recommended


In PROTAC development, E3 ligase ligand-linker conjugates cannot be generically substituted because the physicochemical properties and spatial geometry of the conjugate—specifically the E3 ligand type (CRBN vs. VHL) and linker composition—are known to critically influence ternary complex formation, degradation efficiency, and cellular permeability of the resulting PROTAC [1]. Research has demonstrated that minor differences in the E3 ligand and linker type can significantly alter the degradation activity of synthesized PROTACs [2]. Consequently, the specific structural features of Conjugate 62, including its CRBN-recruiting thalidomide ligand and its unique linker architecture, directly dictate the properties of any PROTAC built upon it. Using a different conjugate would yield a different PROTAC with an unpredictable and likely suboptimal performance profile for a given target protein.

E3 Ligase Ligand-linker Conjugate 62: Head-to-Head Quantitative Differentiation Evidence


E3 Ligase Ligand-linker Conjugate 62 vs. Conjugate 18: Different Linker Architectures for Distinct PROTAC Geometries

The primary differentiation between Conjugate 62 and its analog, E3 Ligase Ligand-linker Conjugate 18, is rooted in their distinct linker architectures and functional handles, which are designed to impart different spatial and chemical properties to the final PROTAC . While both incorporate a thalidomide-based CRBN-recruiting ligand, Conjugate 62 features a complex, constrained linker with a tert-butyl carbamate-protected amine, whereas Conjugate 18 utilizes a more extended, flexible linker containing piperazine and piperidine rings . The molecular weight (540.6 g/mol vs. 597.7 g/mol) and molecular formulas (C28H36N4O7 vs. C31H43N5O7) also reflect their unique chemical compositions .

PROTAC E3 ligase linker design

Conjugate 62 (CRBN) vs. VHL-based Conjugates: Divergent E3 Ligase Engagement and Selectivity Profiles

Conjugate 62 recruits the cereblon (CRBN) E3 ligase, a choice that distinguishes it from conjugates that utilize the von Hippel-Lindau (VHL) ligand. This is not a mere component swap; extensive literature indicates that the choice of E3 ligase fundamentally alters the degrader's selectivity profile, mechanism, and potential for off-target effects [1][2]. For instance, CRBN-based PROTACs may be more tolerant of ligand-programmed redirects, while VHL-based designs can sometimes offer a cleaner selectivity profile [1][2].

PROTAC E3 ligase selectivity CRBN VHL

The Critical Role of Conjugate 62's Linker: A Class-Level Perspective on Degradation Efficiency

The linker is not an inert tether but a dynamic component whose length, flexibility, and composition critically influence PROTAC bioactivity [1]. Class-level evidence from linker SAR studies demonstrates that variations in linker length can shift a PROTAC's potency from active (IC50 in low nM range) to effectively inactive (IC50 > 200 μM) [2]. Conjugate 62's specific linker—which includes an oxycyclobutyl and a piperidine ring—provides a unique and rigid geometry that is distinct from simple alkyl or PEG chains. This precise architecture is likely a key determinant of the degradation efficiency of any PROTAC synthesized using it.

PROTAC linker structure-activity relationship SAR

High-Value Research and Procurement Applications for E3 Ligase Ligand-linker Conjugate 62


Building PROTACs with a Constrained and Rigid Linker Geometry

Researchers requiring a CRBN-recruiting conjugate that provides a non-linear, constrained exit vector for the target protein ligand should consider Conjugate 62. Its unique linker structure, containing an oxycyclobutyl and a piperidine ring, offers a rigid geometry distinct from flexible PEG or alkyl chains . This may be particularly advantageous for inducing the degradation of targets where a specific ternary complex geometry is hypothesized or computationally modeled.

CRBN-Dependent Protein Degradation Studies

Conjugate 62 is specifically designed for studies focused on hijacking the cereblon (CRBN) E3 ligase pathway . This application scenario is relevant when investigating the degradation of neo-substrates or in disease models where CRBN is the preferred or most highly expressed E3 ligase, such as in certain hematological malignancies .

Modular PROTAC Synthesis and High-Throughput Screening

As a pre-assembled ligand-linker building block, Conjugate 62 is ideally suited for modular PROTAC synthesis workflows . It can be reacted with a panel of target protein ligands to rapidly generate a focused library of PROTAC candidates for high-throughput degradation screening, allowing for systematic optimization of the target-binding moiety while maintaining a constant E3 ligase engagement module.

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